molecular formula C8H9NaO2S B14901873 Sodium (R)-1-phenylethanesulfinate

Sodium (R)-1-phenylethanesulfinate

Cat. No.: B14901873
M. Wt: 192.21 g/mol
InChI Key: RPQSTONAXPRRDM-OGFXRTJISA-M
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Description

Sodium (R)-1-phenylethanesulfinate (C₈H₉NaO₂S, molecular weight 192.21 g/mol) is a chiral sulfinate salt characterized by a phenyl group attached to a sulfinate-bearing ethane chain. The (R)-enantiomer is distinguished by its stereochemistry, which plays a critical role in asymmetric synthesis, catalysis, and pharmaceutical applications. This compound is widely utilized as a chiral auxiliary or resolving agent due to its ability to induce enantioselectivity in reactions . Its sulfinate group (SO₂⁻) provides nucleophilic reactivity, making it valuable in cross-coupling reactions and the synthesis of sulfonamides or sulfonyl fluorides.

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;(1R)-1-phenylethanesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-7(11(9)10)8-5-3-2-4-6-8;/h2-7H,1H3,(H,9,10);/q;+1/p-1/t7-;/m1./s1

InChI Key

RPQSTONAXPRRDM-OGFXRTJISA-M

Isomeric SMILES

C[C@H](C1=CC=CC=C1)S(=O)[O-].[Na+]

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ®-1-phenylethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ®-1-phenylethanesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting sodium salt is isolated through crystallization.

Industrial Production Methods: In industrial settings, the production of sodium ®-1-phenylethanesulfinate often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as filtration, drying, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium ®-1-phenylethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted organosulfur compounds.

Scientific Research Applications

Sodium ®-1-phenylethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a sulfonylating agent in the synthesis of sulfonamides, sulfones, and other organosulfur compounds.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium ®-1-phenylethanesulfinate involves its ability to donate the sulfinyl group to various substrates. This donation can occur through nucleophilic attack, where the sulfinyl group is transferred to a nucleophile, resulting in the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonate and Sulfinate Compounds

Structural and Functional Differences

The following table summarizes key properties of sodium (R)-1-phenylethanesulfinate and related sulfonate/sulfinate compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound C₈H₉NaO₂S 192.21 Chiral center (R), phenyl group, sulfinate Asymmetric synthesis, chiral resolving
Sodium 1-Heptanesulfonate C₇H₁₅NaO₃S 202.25 Linear heptyl chain, sulfonate group Ion-pairing agent in HPLC
Sodium 1-Hexanesulfonate C₆H₁₃NaO₃S 188.22 Linear hexyl chain, sulfonate group Surfactant, electrolyte additive
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₅NaO₃S 148.14 Unsaturated alkene, sulfonate group Monomer for polymer synthesis
Key Observations:

Sulfinate vs. Sulfonate Reactivity : this compound contains a sulfinate ion (SO₂⁻), which is less oxidized than sulfonate (SO₃⁻). This difference enhances its nucleophilic character, enabling participation in redox reactions and nucleophilic substitutions, unlike sulfonates, which are typically inert .

Chirality: The (R)-configuration distinguishes this compound from non-chiral analogs (e.g., Sodium 1-Heptanesulfonate), allowing enantioselective applications in drug synthesis.

Aromatic vs. Aliphatic Chains : The phenyl group in this compound facilitates π-π interactions in catalysis, whereas aliphatic sulfonates (e.g., Sodium 1-Hexanesulfonate) are preferred for their hydrophobicity in chromatographic separations .

Functional Group Diversity : Sodium 2-methylprop-2-ene-1-sulphonate’s alkene group enables polymerization, a feature absent in saturated analogs .

Solubility and Stability

  • This compound: Highly soluble in polar solvents (water, ethanol) due to ionic character; stable under inert conditions but susceptible to oxidation.
  • Aliphatic Sulfonates (e.g., Sodium 1-Heptanesulfonate) : Moderate water solubility; stability enhanced by long alkyl chains, which reduce hygroscopicity .
  • Sodium 2-methylprop-2-ene-1-sulphonate : Reactivity with radical initiators or light due to the unsaturated bond, requiring storage in dark, cool environments .

Industrial and Pharmaceutical Relevance

  • Pharmaceuticals : The chiral nature of this compound makes it indispensable in synthesizing enantiopure drugs, such as β-blockers or antivirals. In contrast, aliphatic sulfonates are used as counterions to enhance drug solubility .

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